N-Desmethyl Dovitinib

概要

説明

N-Desmethyl Dovitinib is a derivative of Dovitinib, a multi-targeted tyrosine kinase inhibitor. It has gained significant attention in the field of drug development due to its potential therapeutic effects, particularly in cancer treatment. The compound is known for its ability to inhibit checkpoint kinase 1, making it a valuable candidate for combination therapy in oncology .

準備方法

The synthesis of N-Desmethyl Dovitinib involves several steps, starting from the parent compound, Dovitinib. The preparation typically includes the following steps:

Dealkylation: The removal of a methyl group from Dovitinib to produce this compound.

Purification: The product is purified using chromatographic techniques to ensure high purity.

Characterization: The final compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

N-Desmethyl Dovitinib undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Gastrointestinal Stromal Tumors

In a phase 2 clinical trial, N-Desmethyl Dovitinib demonstrated promising activity as a single agent in patients with advanced gastrointestinal stromal tumors (GISTs). The study indicated a clinical benefit rate of 50% among participants who had previously undergone multiple lines of therapy .

Squamous Cell Carcinoma of the Lung

Another significant application was observed in patients with advanced squamous cell carcinoma of the lung exhibiting FGFR1 amplification. The treatment resulted in an overall response rate of 11.5%, with a disease control rate of 50%. The findings suggest that while the efficacy was modest, further exploration into biomarkers may enhance patient selection for treatment .

Von Hippel-Lindau Disease

A pilot study assessed the safety and efficacy of this compound in patients with von Hippel-Lindau disease, particularly focusing on hemangioblastomas. Unfortunately, the study had to be halted due to adverse events, indicating that while preclinical data showed promise, clinical application may require further investigation into dosing and scheduling strategies .

Tumorgraft Models

Preclinical studies utilizing tumorgraft models have shown that this compound exhibits greater activity than other treatments like sunitinib and sirolimus against renal cell carcinoma. These models retain critical genetic and phenotypic characteristics of the original tumors, providing valuable insights into drug efficacy and potential resistance mechanisms .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

作用機序

N-Desmethyl Dovitinib exerts its effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. It targets receptors in the fibroblast growth factor pathway, vascular endothelial growth factor pathway, and platelet-derived growth factor pathway . This inhibition disrupts cellular signaling, leading to reduced tumor cell proliferation and increased apoptosis .

類似化合物との比較

N-Desmethyl Dovitinib is unique due to its specific inhibition of checkpoint kinase 1 and its potential for combination therapy in cancer treatment. Similar compounds include:

Dovitinib: The parent compound, which also inhibits multiple tyrosine kinases but has a broader target profile.

Lenvatinib: Another tyrosine kinase inhibitor used in cancer treatment, but with different target specificity.

Sorafenib: A kinase inhibitor used in hepatocellular carcinoma, with a different mechanism of action compared to this compound.

This compound stands out due to its specific molecular targets and its potential for use in combination therapies, making it a valuable compound in the field of oncology research.

生物活性

N-Desmethyl Dovitinib, a metabolite of the multi-targeted kinase inhibitor Dovitinib (TKI-258), has garnered attention in the field of oncology due to its potential biological activity against various cancer types. This article explores its mechanisms, efficacy, and clinical implications based on diverse research findings.

Overview of Dovitinib and Its Metabolite

Dovitinib is an orally active small molecule that inhibits multiple receptor tyrosine kinases (RTKs), including those involved in tumor growth and angiogenesis. It targets pathways related to vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) receptors . this compound is formed through the metabolic process and retains significant biological activity, contributing to the overall therapeutic effects observed with Dovitinib.

This compound exerts its biological activity primarily through the inhibition of RTKs that play crucial roles in cancer cell proliferation and survival. The compound's ability to inhibit FGFR3 has been particularly noted in studies involving multiple myeloma, where certain patients with t(4;14) translocation showed stabilization of disease despite no objective responses .

Key Mechanisms Include:

- Inhibition of RTKs : this compound inhibits various RTKs, disrupting signaling pathways that promote tumor growth.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound can trigger apoptotic pathways in sensitive cancer cell lines.

Case Studies and Trials

- Multiple Myeloma Study : A phase 2 trial evaluated Dovitinib in patients with relapsed or refractory multiple myeloma. While no objective responses were observed, a stable disease rate of 61.5% was noted in patients with t(4;14) translocation .

- Tumorgraft Models : Research utilizing validated tumorgraft models demonstrated that Dovitinib (and by extension, this compound) exhibited greater activity than sunitinib and sirolimus against renal cell carcinoma (RCC) models, indicating its potential as a more effective therapeutic option .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Cancer Type | Key Findings | Stable Disease Rate |

|---|---|---|---|

| Phase 2 Trial | Multiple Myeloma | No objective responses; some stabilization | 61.5% (t(4;14)+) |

| Tumorgraft Study | Renal Cell Carcinoma | Greater activity than sunitinib | Not specified |

特性

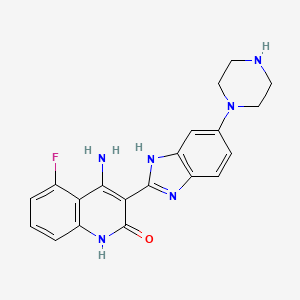

IUPAC Name |

4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747550 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668432-44-8 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyldovitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。